molecular formula C11H7Cl2NaO3 B1139331 UPF-648 sodium salt CAS No. 1465017-87-1

UPF-648 sodium salt

Número de catálogo: B1139331
Número CAS: 1465017-87-1
Peso molecular: 281.07
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

UPF-648 sodium salt is a potent kynurenine 3-monooxygenase (KMO) inhibitor;  exhibits highly active at 1 uM (81 ± 10% KMO inhibition);  ineffective at blocking KAT activity.IC50 value: 1 uM(81 ± 10 % inhibition) [1]Target: KMO inhibitorin vitro: BFF 122 inhibited KAT activity almost completely at both 1 and 0.1 mM. The effect was still remarkable at 0.01 mM (70 ± 1 % inhibition). At the same three concentrations, BFF 122 did not affect KMO activity significantly. In contrast, UPF 648 totally blocked KMO at 0.1 and 0.01 mM and was still highly active at 0.001 mM (81 ± 10 % inhibition), but the compound was essentially ineffective at blocking KAT activity [1]. UPF 648 binds close to the FAD cofactor and perturbs the local active-site structure, preventing productive binding of the substrate l-kynurenine. Functional assays and targeted mutagenesis reveal that the active-site architecture and UPF 648 binding are essentially identical in human KMO, validating the yeast KMO-UPF 648 structure as a template for structure-based drug design [3].in vivo: Applying an identical experimental design, separate rats were used to study the effect of KMO inhibition on the de novo synthesis of KP metabolites in the lesioned striatum. These animals were bilaterally injected with 0.1 mM UPF 648 and 3H-kynurenine in PBS. 0.1 mM UPF 648 significantly reduced the neosynthesis of 3-HK and QUIN in the lesioned striatum (by 77 % and 66%, respectively) and moderately (27%) but significantly increased the de novo formation of KYNA [1]. Administered to pregnant rats or mice on the last day of gestation, UPF 648 (50 mg/kg, i.p.) produced qualitatively similar changes (i.e., large increases in kynurenine and KYNA and reductions in 3-HK and QUIN) in the brain and liver of the offspring. Rat pups delivered by UPF 648-treated mothers and immediately exposed to neonatal asphyxia showed further enhanced brain KYNA levels [2]. UPF 648, has an IC50 of 20 nM and provides protection against intrastriatal QUIN injections in kynurenine aminotransferase (KAT II) deficient mice. UPF 648 treatment also shifts KP metabolism towards enhanced neuroprotective KYNA formation [3].

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of UPF-648 sodium salt in modulating the kynurenine pathway?

this compound selectively inhibits kynurenine 3-monooxygenase (KMO), an enzyme that catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK) in the kynurenine pathway. At 1 µM, it achieves ~81% KMO inhibition while showing no activity against kynurenine aminotransferase (KAT), ensuring specificity for downstream neurotoxic metabolite regulation . Methodologically, validate KMO inhibition via enzymatic assays using recombinant KMO protein and monitor 3-HK reduction via HPLC or LC-MS.

Q. How is UPF-648 synthesized, and what analytical techniques confirm its purity and structure?

UPF-648 is synthesized via chiral cyclopentadienyl RhIII-catalyzed enantioselective cyclopropanation, followed by trifluoroacetic acid (TFA) deprotection and purification. Key steps include:

  • Reaction of 4oe with TFA in CHCl₃ (1 hr, 23°C).
  • Neutralization with NaHCO₃ and extraction with ethyl acetate.
  • Acidification and recrystallization in toluene/hexane (1:1) to yield 99% pure UPF-648. Structural validation uses ¹H/¹³C NMR, IR, HRMS, and chiral HPLC (Chiralpak IC column, 95:5 hexane:isopropanol) to confirm 98% enantiomeric purity .

Q. What are the standard in vitro assays to evaluate UPF-648’s efficacy and specificity?

  • KMO Inhibition: Use recombinant human KMO with kynurenine substrate; measure 3-HK production via fluorescence or LC-MS.
  • KAT Cross-Reactivity: Test against recombinant KAT isoforms (I/II) using glutamate or α-ketoglutarate as co-substrates.
  • Cellular Models: Treat primary microglia or macrophages with LPS/IFN-γ to induce KMO, then quantify 3-HK and neuroprotective kynurenic acid (KYNA) .

Advanced Research Questions

Q. How should researchers address contradictory data on UPF-648’s effects on brain KYNA levels?

Studies report conflicting results: UPF-648 reduced brain 3-HK by 64% but had no significant impact on KYNA in one study , while another observed a 14-fold KYNA increase . To resolve this:

  • Control for species differences (e.g., mice vs. rats).
  • Standardize dosing regimens (e.g., 10 mg/kg IP in mice vs. osmotic pump delivery).
  • Use compartment-specific microdialysis to distinguish extracellular vs. intracellular KYNA pools.

Q. What experimental design considerations are critical for in vivo studies of UPF-648 in neurological or cardiovascular models?

  • Dose Optimization: Start with 1–10 mg/kg (IP or oral) based on myocardial ischemia studies showing reduced BNP, TNF-α, and mitochondrial damage .
  • Time-Course Analysis: Collect plasma/brain samples at 0.5, 2, 6, and 24 hrs post-dose to account for blood-brain barrier penetration variability.
  • Endpoint Selection: Include histopathology (e.g., TEM for mitochondrial ultrastructure) and biomarkers (e.g., serum MDA for oxidative stress) .

Q. How can researchers mitigate off-target effects when using UPF-648 in complex biological systems?

  • Counter-Screen AhR Agonists: Since kynurenine is an AhR ligand, co-administer AhR antagonists (e.g., CH223191) to isolate KMO-specific effects.
  • Metabolite Profiling: Use untargeted metabolomics to identify unexpected shifts in tryptophan pathway intermediates.
  • Genetic Controls: Validate findings in KMO-knockout models or siRNA-treated cells .

Q. What are the limitations of UPF-648 in studying neuroinflammation, and how can they be overcome?

  • Limited Brain Penetrance: UPF-648’s polar structure may restrict CNS bioavailability. Solutions include prodrug derivatization or intranasal delivery.
  • Context-Dependent KYNA Modulation: Combine UPF-648 with probenecid (a KYNA transport inhibitor) to amplify extracellular neuroprotection .
  • Species-Specific Enzyme Kinetics: Compare human vs. rodent KMO IC₅₀ values using recombinant enzyme assays .

Q. Methodological Best Practices

Q. What controls are essential when assaying UPF-648 in cell-based systems?

  • Positive Controls: Ro 61-8048 (KMO inhibitor) and PF-04859989 (KAT II inhibitor).
  • Vehicle Controls: Account for sodium salt solubility effects (e.g., DMSO vs. saline).
  • Metabolite Spiking: Add exogenous 3-HK or KYNA to distinguish enzyme inhibition from transport/uptake artifacts .

Q. How should researchers validate target engagement in preclinical models?

  • Biochemical: Measure KMO activity in tissue homogenates using NADPH consumption assays.
  • Imaging: Employ PET tracers like [¹¹C]HK1-950 for real-time KMO activity mapping.
  • Genetic Profiling: RNA-seq to confirm downstream pathway modulation (e.g., QUIN, picolinic acid) .

Q. Data Interpretation and Reporting

Q. How to reconcile discrepancies between in vitro potency (1 µM) and in vivo efficacy (10 mg/kg)?

  • Calculate free drug concentrations in plasma/brain using protein binding assays (e.g., equilibrium dialysis).
  • Adjust for species-specific differences in metabolic clearance (e.g., murine vs. human CYP450 isoforms) .

Propiedades

Número CAS

1465017-87-1

Fórmula molecular

C11H7Cl2NaO3

Peso molecular

281.07

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.